molecular formula C16H20Si B102276 Dibenzyldimethylsilane CAS No. 17964-30-6

Dibenzyldimethylsilane

Cat. No.: B102276
CAS No.: 17964-30-6
M. Wt: 240.41 g/mol
InChI Key: PHSNFACJRATEMO-UHFFFAOYSA-N
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Description

Dibenzyldimethylsilane is an organosilicon compound with the molecular formula C16H20Si. It is characterized by the presence of two benzyl groups and two methyl groups attached to a silicon atom. This compound is of interest due to its unique structural and chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyldimethylsilane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with dimethylchlorosilane in the presence of a base such as sodium or potassium. The reaction typically proceeds as follows:

2 C6H5CH2Cl+(CH3)2SiCl2+2Na(C6H5CH2)2(CH3)2Si+2NaCl\text{2 C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{(CH}_3\text{)}_2\text{SiCl}_2 + 2 \text{Na} \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{)}_2\text{(CH}_3\text{)}_2\text{Si} + 2 \text{NaCl} 2 C6​H5​CH2​Cl+(CH3​)2​SiCl2​+2Na→(C6​H5​CH2​)2​(CH3​)2​Si+2NaCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, this compound can be produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then separated and purified using industrial-scale distillation columns.

Chemical Reactions Analysis

Types of Reactions

Dibenzyldimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert this compound to other organosilicon compounds.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various reduced organosilicon compounds.

    Substitution: Substituted silanes with different functional groups.

Scientific Research Applications

Dibenzyldimethylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the study of silicon-based biochemistry.

    Medicine: Research into silicon-containing drugs and their potential therapeutic effects.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of dibenzyldimethylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other elements, leading to the formation of new compounds. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which allow the compound to participate in a wide range of chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethylphenylsilane
  • Dimethoxydimethylsilane
  • Diethoxydimethylsilane

Uniqueness

Dibenzyldimethylsilane is unique due to the presence of two benzyl groups, which impart specific chemical properties and reactivity. This distinguishes it from other similar compounds that may have different substituents attached to the silicon atom.

Properties

IUPAC Name

dibenzyl(dimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Si/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSNFACJRATEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066287
Record name Silane, dimethylbis(phenylmethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17964-30-6
Record name 1,1′-[(Dimethylsilylene)bis(methylene)]bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17964-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-((dimethylsilylene)bis(methylene))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017964306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-[(dimethylsilylene)bis(methylene)]bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dimethylbis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZYLDIMETHYLSILANE
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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